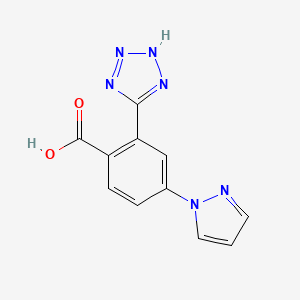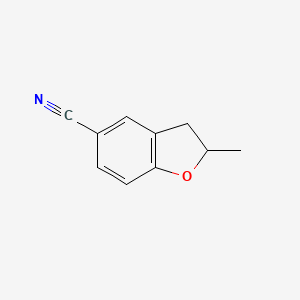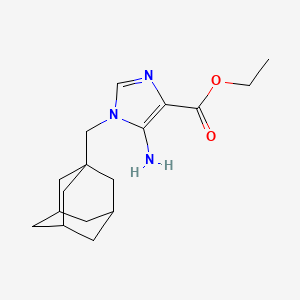
4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the tetrazole ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine with appropriate diketones or β-diketones to form the pyrazole ring.
Cyclization Reactions: Cyclization of the intermediate compounds can lead to the formation of the tetrazole ring.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups on the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: These reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis. Biology: Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in drug development. Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
4-(Pyrazol-1-yl)benzoic acid: This compound lacks the tetrazole ring and has different chemical properties.
2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid: This compound lacks the pyrazole ring and has different chemical properties.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but differ in their ring composition and properties.
Uniqueness: 4-(Pyrazol-1-yl)-2-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid is unique due to its combination of pyrazole and tetrazole rings, which provides it with distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-pyrazol-1-yl-2-(2H-tetrazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c18-11(19)8-3-2-7(17-5-1-4-12-17)6-9(8)10-13-15-16-14-10/h1-6H,(H,18,19)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACOLRXNWYOXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide](/img/structure/B7817068.png)
![3-[3-[5-(2-Carboxyethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817080.png)
![Ethyl 2-imidazo[2,1-b][1,3]benzothiazol-2-ylacetate](/img/structure/B7817084.png)
![Imidazo[2,1-b]benzothiazole-2-acetic acid](/img/structure/B7817088.png)

![N-(2-aminoethyl)-5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B7817099.png)


![4-[5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B7817154.png)


![methyl 2-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817167.png)
![1-[(6-chloropyridin-3-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7817177.png)

